Benzene, 1-(bromomethyl)-3-(methylthio)-
Overview
Description
“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a chemical compound. It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
The compound has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . It has also been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .Molecular Structure Analysis
The molecular formula of “Benzene, 1-(bromomethyl)-3-(methylthio)-” is C8H9Br. The molecular weight is 185.064 g/mol .Chemical Reactions Analysis
“Benzene, 1-(bromomethyl)-3-(methylthio)-” has been employed in controlled radical polymerization of styrene . It has also been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis
“Benzene, 1-(bromomethyl)-3-(methylthio)-” is a liquid at 20°C. It has a density of 1.356 and a boiling point of 200°C. It has a flash point of 81°C (177°F) and a refractive index of 1.56 . It is soluble in alcohol, ether, and benzene .Scientific Research Applications
Supramolecular Chemistry Applications
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been explored for their self-assembly and supramolecular behavior. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, offering potential applications in nanotechnology, polymer processing, and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Biotechnology Advances
Research on 1-methylcyclopropene (1-MCP), though not a direct benzene derivative, demonstrates the utility of organic compounds in enhancing the postharvest quality of fruits and vegetables. This highlights the broader potential of benzene derivatives in agricultural biotechnology (Watkins, 2006).
Environmental Science and Bioremediation
The presence and effects of monoaromatic pollutants like benzene in groundwater have been addressed, showcasing the need for and applications of bioremediation techniques. This suggests the importance of research into benzene derivatives for environmental cleanup efforts (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Medicinal Chemistry and Health Implications
Benzene and its derivatives have been studied for their biological activities, including antimicrobial properties. For instance, p-Cymene, a monoterpene found in various plants, demonstrates a range of biological activities potentially relevant to benzene derivatives (Marchese et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNTFIGUJDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(methylsulfanyl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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